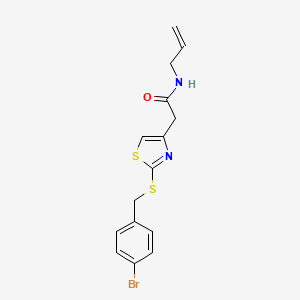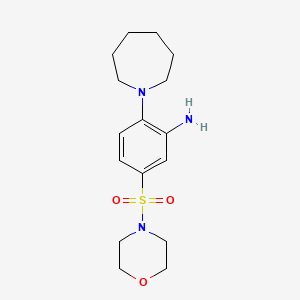
2-Azepan-1-yl-5-(morpholin-4-ylsulfonyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azepan-1-yl-5-(morpholin-4-ylsulfonyl)aniline is a chemical compound with the molecular formula C₁₆H₂₅N₃O₃S and a molecular weight of 339.45 g/mol . This compound is primarily used in proteomics research and is known for its unique structural features, which include an azepane ring and a morpholine sulfonyl group .
Preparation Methods
The synthesis of 2-Azepan-1-yl-5-(morpholin-4-ylsulfonyl)aniline involves multiple steps, typically starting with the preparation of the azepane ring and the morpholine sulfonyl group separately. These intermediates are then coupled under specific reaction conditions to form the final compound. Industrial production methods often involve optimizing these steps to increase yield and purity .
Chemical Reactions Analysis
2-Azepan-1-yl-5-(morpholin-4-ylsulfonyl)aniline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the aniline moiety, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-Azepan-1-yl-5-(morpholin-4-ylsulfonyl)aniline is widely used in scientific research, particularly in the fields of:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in proteomics research to study protein interactions and functions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Azepan-1-yl-5-(morpholin-4-ylsulfonyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s azepane ring and morpholine sulfonyl group play crucial roles in binding to these targets, thereby modulating their activity and influencing various biochemical pathways .
Comparison with Similar Compounds
Similar compounds to 2-Azepan-1-yl-5-(morpholin-4-ylsulfonyl)aniline include:
- 2-Azepan-1-yl-5-(morpholin-4-ylsulfonyl)benzene
- 2-Azepan-1-yl-5-(morpholin-4-ylsulfonyl)pyridine
These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The uniqueness of this compound lies in its specific combination of the azepane ring and morpholine sulfonyl group, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
2-(azepan-1-yl)-5-morpholin-4-ylsulfonylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3S/c17-15-13-14(23(20,21)19-9-11-22-12-10-19)5-6-16(15)18-7-3-1-2-4-8-18/h5-6,13H,1-4,7-12,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCQBQUCVWVMBNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=C(C=C(C=C2)S(=O)(=O)N3CCOCC3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(9-bromo-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)benzene-1,3-diol](/img/structure/B2690098.png)
![N-(3-chloro-4-fluorophenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B2690099.png)
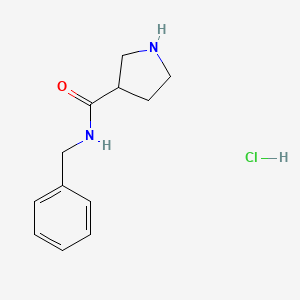

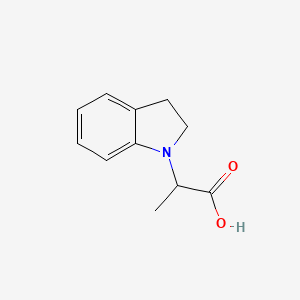
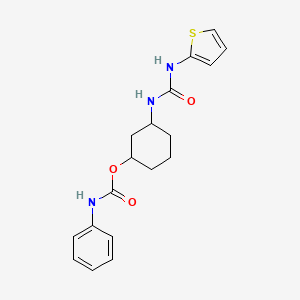
![N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2690107.png)
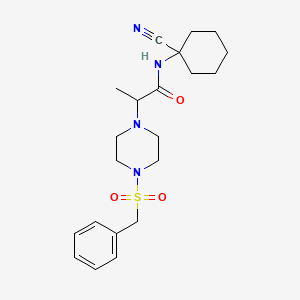
![2-[(3,5-dimethyl-4-isoxazolyl)methylthio]-3-prop-2-enyl-6,7,8,9-tetrahydro-5H-cyclohepta[2,3]thieno[2,4-b]pyrimidin-4-one](/img/structure/B2690109.png)
![2-(2,4-dimethylphenyl)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide](/img/structure/B2690110.png)
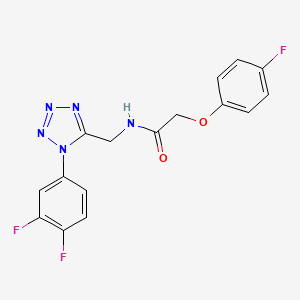
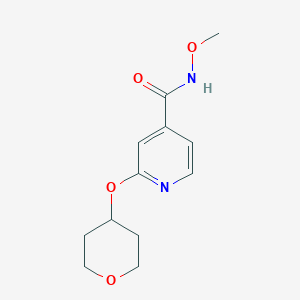
![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide hydrochloride](/img/structure/B2690116.png)
